PF-3758309 dihydrochloride

Kinase Inhibition PAK4 Biochemical Assay

PF-3758309 dihydrochloride is a potent PAK4 inhibitor with sub-nanomolar cellular potency (IC50=1.3 nM) for direct target engagement. Its 442- to 599-fold potency advantage over FRAX compounds ensures robust target inhibition at minimal concentrations, preserving compound stocks. Ideal for high-throughput screening and reliable dose-response curves in oncology models.

Molecular Formula C25H32Cl2N8OS
Molecular Weight 563.5 g/mol
Cat. No. B1150305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3758309 dihydrochloride
SynonymsN-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride
Molecular FormulaC25H32Cl2N8OS
Molecular Weight563.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl
InChIInChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1
InChIKeyBTVSNRMSUYBDRT-JQDLGSOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-3758309 (Dihydrochloride): A Highly Potent, ATP-Competitive PAK4 Inhibitor for Oncology Research


N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide dihydrochloride (commonly designated PF-3758309 or PF-03758309) is a synthetic small-molecule inhibitor of p21-activated kinase 4 (PAK4) [1]. It acts as a reversible, ATP-competitive inhibitor that binds within the kinase domain of PAK4 [2]. The compound is characterized by a pyrrolo[3,4-c]pyrazole core decorated with a 2-methylthieno[3,2-d]pyrimidin-4-ylamino substituent, a structural motif that confers high binding affinity and enables potent suppression of PAK4-mediated oncogenic signaling pathways [3].

Why PAK4 Inhibitors Are Not Interchangeable: Critical Divergence in Potency, Selectivity, and Mechanism


Despite sharing a common nominal target (PAK4), small-molecule PAK4 inhibitors exhibit profound divergence in key experimental parameters, including biochemical potency (IC50/Kd values spanning three orders of magnitude), cellular target engagement efficacy, and mechanism of action (ATP-competitive vs. allosteric) [1]. Furthermore, the kinase selectivity profiles of these compounds vary widely; some inhibitors exhibit significant off-target activity against other PAK isoforms or unrelated kinases, which can confound phenotypic readouts and lead to erroneous conclusions about PAK4-specific biology [2]. Consequently, substituting one PAK4 inhibitor for another without rigorous quantitative justification can compromise experimental reproducibility and invalidate structure-activity relationship interpretations [3].

Quantitative Differentiation of PF-3758309: Head-to-Head Biochemical, Cellular, and Mechanistic Comparisons


Superior Biochemical Potency Against PAK4 Compared to FRAX486 and FRAX597

In a direct head-to-head comparison using a standardized in vitro kinase assay, PF-3758309 (PF-03758309) exhibited an IC50 value of 1.3 nM against PAK4. In contrast, the group I PAK inhibitor FRAX486 showed an IC50 of 779 nM, and FRAX597 showed an IC50 of 575 nM under the same assay conditions [1]. This represents a 599-fold and 442-fold increase in potency for PF-3758309, respectively.

Kinase Inhibition PAK4 Biochemical Assay

Enhanced Cellular Target Engagement: Inhibition of PAK4 Substrate GEF-H1 Phosphorylation

PF-3758309 demonstrates exceptional cellular potency, inhibiting the phosphorylation of the endogenous PAK4 substrate GEF-H1 with an IC50 of 1.3 nM in HCT116 colorectal cancer cells [1]. This value is 5.8-fold lower than the biochemical IC50 (7.5 nM) reported for the comparator GNE-2861, a group II PAK inhibitor, indicating superior cellular target engagement . While a direct cellular head-to-head comparison is not available in the literature, this cross-study assessment highlights PF-3758309's capacity to effectively suppress PAK4 signaling within a complex cellular environment at low nanomolar concentrations.

Cellular Pharmacology Target Engagement GEF-H1

Divergent Mechanism of Action: ATP-Competitive Inhibition vs. Allosteric Modulation

PF-3758309 functions as a classic type I, ATP-competitive inhibitor that binds directly within the ATP-binding pocket of the PAK4 kinase domain, as confirmed by X-ray crystallography (PDB ID: 2X4Z) [1]. In contrast, the dual PAK4/NAMPT inhibitor KPT-9274 (padnarsertib) acts as an allosteric modulator of PAK4 that does not interfere with the enzyme's kinase activity [2]. This fundamental mechanistic distinction means that the two compounds produce different biological outcomes: PF-3758309 directly blocks catalytic activity, whereas KPT-9274 modulates PAK4 function through a non-catalytic mechanism.

Mechanism of Action Allosteric Modulation ATP-Competitive

Optimal Use Cases for PF-3758309 Based on Quantitative Differentiation


High-Throughput Screening (HTS) and Dose-Response Studies Requiring Maximal Potency

Given its sub-nanomolar biochemical potency against PAK4 (IC50 = 1.3 nM) [1], PF-3758309 is the superior choice for high-throughput screening campaigns or dose-response studies where robust target inhibition at minimal compound concentrations is paramount. Its 442- to 599-fold potency advantage over FRAX486 and FRAX597 [2] reduces the risk of off-target effects and conserves precious compound stocks, making it ideal for large-scale screens and for establishing reliable concentration-response curves in biochemical and cellular assays.

Cellular Target Engagement Assays Monitoring GEF-H1 Phosphorylation

The exceptional cellular potency of PF-3758309 (GEF-H1 phosphorylation IC50 = 1.3 nM) [1] makes it the preferred tool compound for studies focused on quantifying direct PAK4 target engagement in live cells. This low IC50 ensures complete suppression of PAK4 activity at concentrations that minimize potential off-target interactions, enabling cleaner interpretation of downstream signaling events and more accurate assessment of PAK4-dependent biology in oncology models.

Studies Requiring an ATP-Competitive, Catalytic Site Inhibitor of PAK4

For researchers seeking to directly block PAK4 kinase activity rather than modulate its function allosterically, PF-3758309 is the definitive tool compound [1]. Its well-characterized ATP-competitive mechanism, validated by co-crystal structures (PDB: 2X4Z) [2], provides a clear and interpretable link between kinase inhibition and observed phenotypes. This contrasts with allosteric modulators like KPT-9274 [3], whose effects on PAK4 function are less direct and may be confounded by additional activities (e.g., NAMPT inhibition).

In Vivo Tumor Xenograft Studies Leveraging High Potency and Oral Bioavailability

PF-3758309 has demonstrated significant tumor growth inhibition in multiple human tumor xenograft models, with a plasma EC50 value as low as 0.4 nM in the most sensitive model [1]. Its oral bioavailability [1] and low-nanomolar potency in both biochemical and cellular assays make it a valuable tool for in vivo proof-of-concept studies exploring the therapeutic potential of PAK4 inhibition in oncology. Its potency advantage over less efficacious PAK4 inhibitors ensures that target suppression can be achieved at achievable in vivo exposures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-3758309 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.